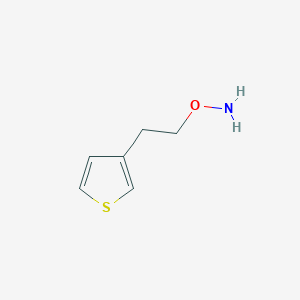
4-(3-Bromoprop-1-en-2-yl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Bromoprop-1-en-2-yl)phenol is an organic compound with the molecular formula C9H9BrO. It is a brominated phenol derivative, characterized by the presence of a bromine atom attached to a prop-1-en-2-yl group, which is further connected to a phenol ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Bromoprop-1-en-2-yl)phenol typically involves the bromination of allyl phenol derivatives. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN) under reflux conditions . This method ensures selective bromination at the allylic position.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous-flow photochemical bromination. This method utilizes a photoreactor and N-bromosuccinimide (NBS) to achieve high productivity and selectivity . The continuous-flow process allows for efficient light irradiation and rapid transfer of products, minimizing undesired side reactions.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(3-Bromoprop-1-en-2-yl)phenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The phenol group can be oxidized to quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: The double bond in the prop-1-en-2-yl group can be reduced to a single bond using hydrogenation catalysts.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or aniline in polar solvents.
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas in the presence of palladium on carbon (Pd/C).
Major Products Formed:
Substitution: Formation of substituted phenols or ethers.
Oxidation: Formation of quinones.
Reduction: Formation of 4-(3-bromopropyl)phenol.
Applications De Recherche Scientifique
4-(3-Bromoprop-1-en-2-yl)phenol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of flame retardants, antioxidants, and UV absorbers
Mécanisme D'action
The mechanism of action of 4-(3-Bromoprop-1-en-2-yl)phenol involves its interaction with various molecular targets:
Molecular Targets: The phenol group can interact with enzymes and proteins, potentially inhibiting their activity.
Pathways Involved: The compound may interfere with cellular signaling pathways, such as the STAT3 pathway, leading to anti-inflammatory and neuroprotective effects.
Comparaison Avec Des Composés Similaires
Propargyl Bromide: Another brominated compound with a similar structure but different reactivity and applications.
4-Bromocrotonic Acid: An allylic brominated compound used in pharmaceutical synthesis.
Uniqueness: 4-(3-Bromoprop-1-en-2-yl)phenol is unique due to its combination of a brominated allylic group and a phenol ring, which imparts distinct chemical reactivity and potential biological activities.
Propriétés
Formule moléculaire |
C9H9BrO |
|---|---|
Poids moléculaire |
213.07 g/mol |
Nom IUPAC |
4-(3-bromoprop-1-en-2-yl)phenol |
InChI |
InChI=1S/C9H9BrO/c1-7(6-10)8-2-4-9(11)5-3-8/h2-5,11H,1,6H2 |
Clé InChI |
SYPLKNBIWZZQQI-UHFFFAOYSA-N |
SMILES canonique |
C=C(CBr)C1=CC=C(C=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![N-hydroxy-N'-{spiro[3.3]heptan-2-yl}octanediamide](/img/structure/B13558364.png)
